REACTION_CXSMILES
|
[S:1]1[C:5]2[S:6][CH2:7][CH2:8][C:4]=2[CH:3]=[C:2]1[C:9]([O:11]C)=[O:10].[OH-].[Na+]>C1COCC1.O>[S:1]1[C:5]2[S:6][CH2:7][CH2:8][C:4]=2[CH:3]=[C:2]1[C:9]([OH:11])=[O:10] |f:1.2|
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC2=C1SCC2)C(=O)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
THF was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a dark residue
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate two times
|
Type
|
EXTRACTION
|
Details
|
extracted 3×200 mL ethyl acetate
|
Type
|
WASH
|
Details
|
The combined extracts were washed with: 1× water, 2× brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC2=C1SCC2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |